4-Methoxy-1H-benzo[d]imidazol-6-amine

CYP3A4 inhibition drug-drug interaction benzimidazole

Researchers performing SAR studies on benzimidazole-based lead series require precise regioisomeric control to ensure experimental reproducibility. The 4-methoxy-6-amino substitution pattern of this compound provides a defined geometry distinct from the 6-methoxy-4-amino isomer (CAS 101257-95-8), enabling head-to-head CYP3A4 time-dependent inhibition benchmarking (IC₅₀ = 90 nM at 30 min preincubation). • Defined regioisomer eliminates uncontrolled variables in multi-step syntheses and scaffold decoration campaigns. • Free 6-amino group serves as a conjugation-ready handle for amide bond formation toward AT₁ receptor antagonists or kinase inhibitor libraries. • Favorable fragment profile (LogP 0.8, TPSA 63.9 Ų, MW 163.18) supports property-guided lead expansion without breaching Lipinski or Veber thresholds. • Serves as a precursor for chiral N-heterocyclic carbene ligands via Buchwald-Hartwig amination and ring closure sequences.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
Cat. No. B12827510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-1H-benzo[d]imidazol-6-amine
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1N=CN2)N
InChIInChI=1S/C8H9N3O/c1-12-7-3-5(9)2-6-8(7)11-4-10-6/h2-4H,9H2,1H3,(H,10,11)
InChIKeyGUQQUHGLEGUTFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-1H-benzo[d]imidazol-6-amine: Physical Properties and Procurement Specifications


4-Methoxy-1H-benzo[d]imidazol-6-amine (CAS: 101257-94-7) is a substituted benzimidazole derivative with the molecular formula C₈H₉N₃O and molecular weight of 163.18 g/mol [1]. The compound features a methoxy group at the 4-position and a primary amine at the 6-position of the benzimidazole core, classifying it as a heterocyclic aromatic amine . Its calculated physical properties include a melting point of 216-218 °C (in water), a predicted boiling point of 499.2±25.0 °C, and a predicted density of 1.344±0.06 g/cm³ [1]. The compound exhibits a calculated LogP of 0.8, a topological polar surface area of 63.9 Ų, two hydrogen bond donors, and three hydrogen bond acceptors [1]. This specific substitution pattern distinguishes it from other positional isomers and benzimidazole analogs, which may be relevant for procurement decisions in medicinal chemistry and chemical biology applications.

Why 4-Methoxy-1H-benzo[d]imidazol-6-amine Cannot Be Replaced by Generic Benzimidazole Analogs


Benzimidazole derivatives exhibit profound structure-activity relationships where subtle modifications in substitution pattern, including the position of methoxy and amino groups, can fundamentally alter target engagement profiles [1]. The 4-methoxy-6-amino substitution pattern of the target compound represents a specific regioisomeric arrangement that differs from common alternatives such as 6-methoxy-4-amino (CAS 101257-95-8) [2] or 2-substituted-4-methoxybenzimidazole PDE4 inhibitors [3]. In drug discovery campaigns, the positional isomer selected for scaffold decoration dictates downstream synthetic accessibility to key intermediates and influences the trajectory of lead optimization efforts. The compound's demonstrated time-dependent inhibition of CYP3A4 (IC₅₀ = 90 nM) further illustrates that even unadorned benzimidazole scaffolds can exhibit measurable biological activity contingent on substitution pattern [4]. For researchers requiring consistent SAR reproducibility or intermediate purity in multi-step syntheses, substitution with an untested benzimidazole analog introduces uncontrolled variables that may compromise experimental outcomes.

Quantitative Differentiation Evidence for 4-Methoxy-1H-benzo[d]imidazol-6-amine


CYP3A4 Time-Dependent Inhibition: Target Compound IC₅₀ = 90 nM vs. Structural Analogues

4-Methoxy-1H-benzo[d]imidazol-6-amine demonstrates measurable time-dependent inhibition of recombinant human CYP3A4 with an IC₅₀ of 90 nM following 30 min preincubation in the presence of an NADPH-generating system, using midazolam as the probe substrate [1]. Under identical assay conditions (30 min preincubation, NADPH, midazolam substrate, LC-MS/MS detection), the compound exhibits an alternative reported IC₅₀ of 1,560 nM (1.56 μM) [2], representing a 17.3-fold difference in apparent potency that may reflect batch-to-batch variability or assay condition nuances requiring careful procurement documentation. The compound also displays a Ki of 250 nM for CYP3A4 inactivation (5 min preincubation) and a Ki of 660 nM in human liver microsomes [1]. For context, structurally distinct benzimidazole-based kinase inhibitors with elaborate substitution patterns can achieve sub-nanomolar potency against kinase targets, while the unadorned 6-methoxy-N-benzyl-1-isopropyl-benzimidazol-4-amine scaffold exhibits weak CDK5/p25 inhibition with an IC₅₀ of 10,000 nM (10 μM) [3].

CYP3A4 inhibition drug-drug interaction benzimidazole time-dependent inhibition

Regioisomeric Differentiation: 4-Methoxy-6-amino vs. 6-Methoxy-4-amino Substitution Pattern

4-Methoxy-1H-benzo[d]imidazol-6-amine (CAS 101257-94-7) and 6-methoxy-1H-benzimidazol-4-amine (CAS 101257-95-8) represent distinct regioisomers with identical molecular formulas (C₈H₉N₃O) and molecular weights (163.18 g/mol) but fundamentally different substitution geometries [1][2]. The target compound places the methoxy group at the 4-position and the amino group at the 6-position of the benzimidazole ring system, whereas the alternative isomer reverses this arrangement. This positional isomerism influences hydrogen-bonding capacity, electronic distribution across the aromatic system, and steric accessibility of the primary amine for subsequent derivatization reactions . In medicinal chemistry campaigns, such regioisomeric differences can produce divergent biological profiles; for instance, 2-substituted-4-methoxybenzimidazole derivatives have been optimized as orally bioavailable PDE4 inhibitors with in vivo anti-inflammatory efficacy, while 6-amino-substituted benzimidazoles have demonstrated nanomolar AT₁ receptor binding affinity [3].

positional isomer regioisomer benzimidazole SAR

Synthetic Versatility: Amine Handle for Diversification via Buchwald-Hartwig and Condensation Routes

The primary aromatic amine at the 6-position of 4-methoxy-1H-benzo[d]imidazol-6-amine serves as a versatile synthetic handle for downstream diversification. General methodologies for benzimidazole functionalization demonstrate that such amino groups can undergo successive Buchwald-Hartwig amination followed by ring closure to generate substituted benzimidazolium salts . This two-step sequence enables the preparation of N-heterocyclic carbene precursors that, upon deprotonation, yield nucleophilic carbenes applicable in organometallic catalysis . Additionally, the compound can participate in condensation reactions with aldehydes to form N-benzylidene derivatives; a related microwave-assisted synthesis of N-benzylidene-1H-benzo[d]imidazol-6-amine derivatives achieved efficient product formation with in vitro antimycobacterial evaluation [1]. In contrast, 2-substituted-4-methoxybenzimidazole PDE4 inhibitors require distinct synthetic routes focused on C2-position modifications, limiting the interchangeability of these scaffolds in parallel synthesis workflows [2].

benzimidazole synthesis Buchwald-Hartwig amination heterocycle derivatization medicinal chemistry intermediate

Physicochemical Property Profile: LogP 0.8 and TPSA 63.9 Ų Enable Favorable Drug-Likeness Parameters

The calculated physicochemical properties of 4-methoxy-1H-benzo[d]imidazol-6-amine include an octanol-water partition coefficient (LogP) of 0.8 and a topological polar surface area (TPSA) of 63.9 Ų [1]. These values fall within favorable ranges for oral bioavailability according to Lipinski's Rule of Five (LogP ≤5) and Veber's criteria (TPSA ≤140 Ų). The compound contains two hydrogen bond donors (imidazole NH, aromatic NH₂) and three hydrogen bond acceptors (imidazole N, methoxy O, amino N), with one rotatable bond [1]. For comparison, the structurally related 2-substituted-4-methoxybenzimidazole PDE4 inhibitor series achieved oral bioavailability in preclinical species and demonstrated in vivo efficacy in inflammatory disease models [2]. The target compound's moderate LogP of 0.8 positions it between highly lipophilic benzimidazoles (LogP >3, associated with poor solubility and metabolic liability) and highly polar congeners (LogP <0, associated with poor membrane permeability).

drug-likeness LogP TPSA benzimidazole physicochemical properties

Procurement-Driven Application Scenarios for 4-Methoxy-1H-benzo[d]imidazol-6-amine


CYP3A4 Inhibition Liability Assessment in Early Drug Discovery

Researchers evaluating benzimidazole-based lead series for drug-drug interaction (DDI) risk can employ 4-methoxy-1H-benzo[d]imidazol-6-amine as a baseline comparator to assess whether structural modifications mitigate or exacerbate CYP3A4 time-dependent inhibition. The compound's IC₅₀ of 90 nM (30 min preincubation) provides a quantitative benchmark [1]. Procurement of this specific scaffold enables head-to-head comparison with newly synthesized analogs in standardized CYP3A4 assays, facilitating SAR-driven optimization away from cytochrome P450 liability.

Regioisomer-Controlled Scaffold for Kinase or GPCR Targeted Libraries

Medicinal chemistry groups pursuing benzimidazole-based kinase inhibitors or GPCR modulators require precise regioisomeric control to ensure SAR reproducibility. The 4-methoxy-6-amino substitution pattern offers a defined geometry distinct from the 6-methoxy-4-amino isomer [2]. In the context of AT₁ receptor antagonists, 6-substituted aminocarbonyl benzimidazole derivatives have demonstrated nanomolar binding affinity ; the target compound's free 6-amino group provides a conjugation-ready handle for generating analogous AT₁-targeting compounds via amide bond formation.

Synthesis of N-Heterocyclic Carbene Precursors for Organometallic Catalysis

The 6-amino group of 4-methoxy-1H-benzo[d]imidazol-6-amine can be exploited in successive Buchwald-Hartwig amination and ring closure sequences to generate substituted benzimidazolium salts, which upon deprotonation yield nucleophilic N-heterocyclic carbenes . These carbenes serve as ligands in transition metal catalysis. Researchers developing novel organometallic catalysts can procure this compound as a starting material for synthesizing chiral benzimidazolium salt libraries with tunable electronic and steric properties.

Property-Guided Fragment-Based Lead Discovery

The compound's favorable calculated physicochemical profile (LogP 0.8, TPSA 63.9 Ų) positions it as a suitable fragment for property-guided lead discovery campaigns [3]. Its balanced polarity and moderate molecular weight (163.18 g/mol) allow for subsequent growth into larger lead-like molecules without breaching Lipinski or Veber thresholds. Fragment-based screening groups may prioritize this scaffold over more lipophilic benzimidazole fragments to maintain developability parameters during hit expansion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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